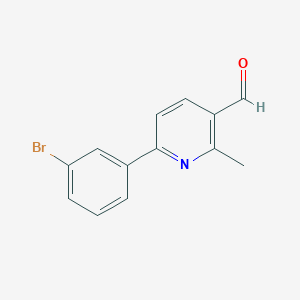
6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde, also known as BPC, is a chemical compound that has been widely studied in scientific research. It is a heterocyclic compound that contains a pyridine ring, a benzene ring, and an aldehyde functional group. BPC has a molecular weight of 294.18 g/mol and a chemical formula of C14H11BrN2O.
Mécanisme D'action
The mechanism of action of 6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde has also been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. In addition, 6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde has been shown to have anti-viral properties, inhibiting the replication of viruses such as influenza A virus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde in lab experiments is its high purity and stability. 6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde in lab experiments is its potential toxicity. 6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde has been shown to have cytotoxic effects on some cell lines, and caution should be taken when handling the compound.
Orientations Futures
There are many potential future directions for research involving 6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as a fluorescent probe for detecting metal ions in biological systems. Further research is needed to fully understand the mechanism of action of 6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde and its potential applications in scientific research and medicine.
Méthodes De Synthèse
6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde can be synthesized using a variety of methods, including the Pd-catalyzed cross-coupling reaction between 3-bromoanisole and 2-methylpyridine-3-boronic acid, or the Suzuki-Miyaura cross-coupling reaction between 3-bromoanisole and 2-methylpyridine-3-boronic acid pinacol ester. Other methods include the Vilsmeier-Haack reaction and the Friedländer synthesis.
Applications De Recherche Scientifique
6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde has been extensively studied in scientific research for its potential as a therapeutic agent. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. 6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde has also been studied for its potential as a fluorescent probe for detecting metal ions in biological systems.
Propriétés
IUPAC Name |
6-(3-bromophenyl)-2-methylpyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c1-9-11(8-16)5-6-13(15-9)10-3-2-4-12(14)7-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYIYYMHTQBGHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC(=CC=C2)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


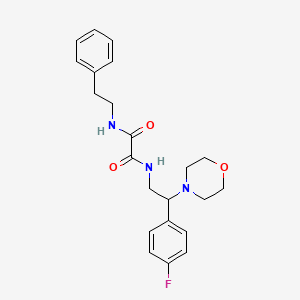
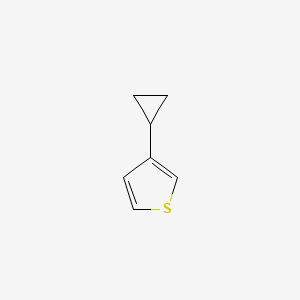
![(4-Chloro-2-methoxyphenyl){4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2568313.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![(E)-2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2568317.png)
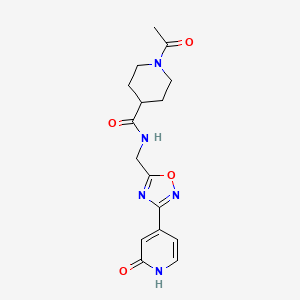
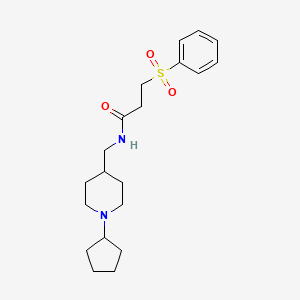
![2-methoxy-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2568322.png)

![1-(3-((2,5-Dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-4-carboxamide](/img/structure/B2568328.png)
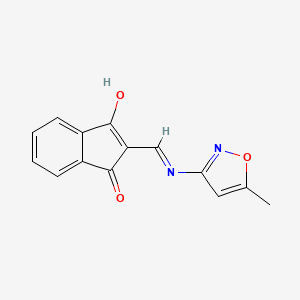
![4-(dimethylsulfamoyl)-N-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2568331.png)